

Application Notes and Protocols for Ro 28-1675 in In Vitro Assays

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Compound of Interest

Compound Name: Ro 28-1675

Cat. No.: B1679472

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Introduction

Ro 28-1675 is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism and insulin secretion.[1][2][3] As a critical regulator of glucose homeostasis, glucokinase serves as an attractive therapeutic target for type 2 diabetes.[3][4]

Ro 28-1675 enhances the activity of glucokinase, leading to increased glucose phosphorylation, and consequently, stimulates insulin secretion from pancreatic β -cells and increases glucose uptake and glycogen synthesis in the liver.[5][6] These application notes provide detailed protocols for utilizing **Ro 28-1675** in various in vitro assays to characterize its activity and downstream cellular effects.

Mechanism of Action

Ro 28-1675 binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[3][4] This binding event induces a conformational change in the enzyme, resulting in increased catalytic activity. The activation of glucokinase by **Ro 28-1675** is characterized by an increase in the enzyme's maximal velocity (V_{max}) and a decrease in the glucose concentration required for half-maximal activity ($S_{0.5}$ or $K_{0.5}$), effectively increasing the enzyme's affinity for glucose.[6] Notably, **Ro 28-1675** can also reverse the inhibitory effect of the glucokinase regulatory protein (GKRP).[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Ro 28-1675** in various in vitro assays.

Parameter	Value	Assay Condition	Source
EC50 (Glucokinase Activation)	54 nM	Glucokinase luminescence assay with 4 nM GK, 10 μ M ATP, and 5 mM glucose.	[2]
EC50 (GK/GKRP Assay)	90 nM	Glucokinase/GKRP luminescence assay with 4 nM GK, 50 nM GKRP, 10 μ M ATP, and 5 mM glucose.	[2]
Effect on Glucokinase Kinetics (at 3 μ M Ro 28-1675)	~1.5-fold increase in V_{max} ; $S_{0.5}$ decreased from 8.6 mM to 2.0 mM	In vitro glucokinase activity assay.	[6]
Effect on Glucokinase Kinetics (at 20 μ M Ro 28-1675)	30% increase in k_{cat} ; 10-fold decrease in glucose $K_{0.5}$	In vitro enzymatic assays with recombinant human pancreatic β -cell glucokinase.	[7]
Stimulation of Intracellular Calcium ($[Ca^{2+}]_i$)	500 nM Ro 28-1675 in 3 mM glucose led to constitutively high $[Ca^{2+}]_i$	Isolated mouse pancreatic islets.	[8]

Experimental Protocols

Biochemical Assay: Glucokinase Activity (NADPH-Coupled Assay)

This protocol describes a standard coupled-enzyme assay to measure the activity of glucokinase by monitoring the production of NADPH, which is proportional to the formation of glucose-6-phosphate.

Materials:

- Recombinant human glucokinase (GK)
- **Ro 28-1675** (dissolved in DMSO)
- D-Glucose
- Adenosine triphosphate (ATP)
- Nicotinamide adenine dinucleotide phosphate (NADP⁺)
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Magnesium chloride (MgCl₂)
- Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 1 mM DTT, 0.05% BSA)
- 96-well microplate (UV-transparent)
- Microplate reader capable of measuring absorbance at 340 nm

Protocol:

- Prepare Reagents:
 - Prepare a stock solution of **Ro 28-1675** in DMSO. Further dilute in assay buffer to desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
 - Prepare stock solutions of glucose, ATP, NADP⁺, and MgCl₂ in assay buffer.
- Assay Reaction Mixture:
 - In each well of the microplate, prepare a reaction mixture containing:

- Assay Buffer
 - Glucokinase (e.g., 4 nM final concentration)
 - Glucose-6-phosphate dehydrogenase (e.g., 1 unit/mL)
 - NADP⁺ (e.g., 1 mM)
 - MgCl₂ (e.g., 5 mM)
 - ATP (e.g., 240 μM)
 - Varying concentrations of glucose (e.g., 5, 10, 20 mM)
 - **Ro 28-1675** at desired concentrations or vehicle control (DMSO).
- Initiate the Reaction:
 - The reaction can be initiated by the addition of either glucose or ATP.
 - Measurement:
 - Immediately place the plate in a microplate reader pre-set to 37°C.
 - Measure the increase in absorbance at 340 nm over time (kinetic mode). The rate of NADPH production is directly proportional to the glucokinase activity.
 - Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance per minute).
 - Plot the velocity against the concentration of **Ro 28-1675** to determine the EC₅₀.
 - To determine the effect on glucose kinetics, plot the velocity against varying glucose concentrations in the presence and absence of **Ro 28-1675** and fit the data to the Hill equation.

Cell-Based Assay: Intracellular Calcium Measurement in Pancreatic Islets

This protocol describes how to measure the effect of **Ro 28-1675** on glucose-stimulated intracellular free Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) in isolated pancreatic islets using a fluorescent calcium indicator.

Materials:

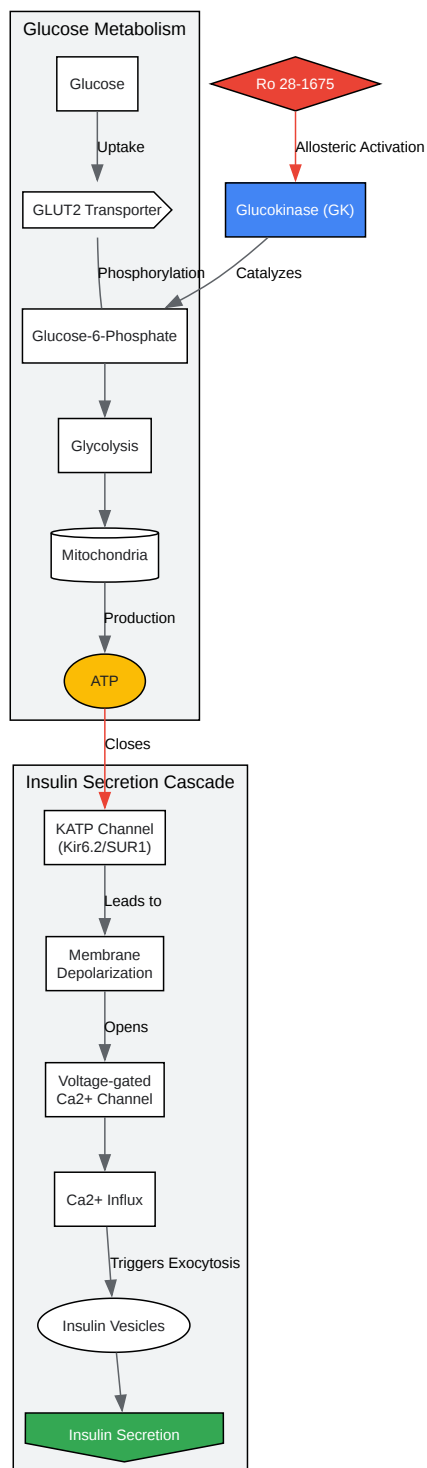
- Isolated pancreatic islets (e.g., from mouse)
- **Ro 28-1675** (dissolved in DMSO)
- Fura-2 AM (calcium indicator)
- Pluronic F-127
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA, containing varying glucose concentrations (e.g., 3 mM for low glucose and 20 mM for high glucose).
- Perfusion system for microscopy
- Fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

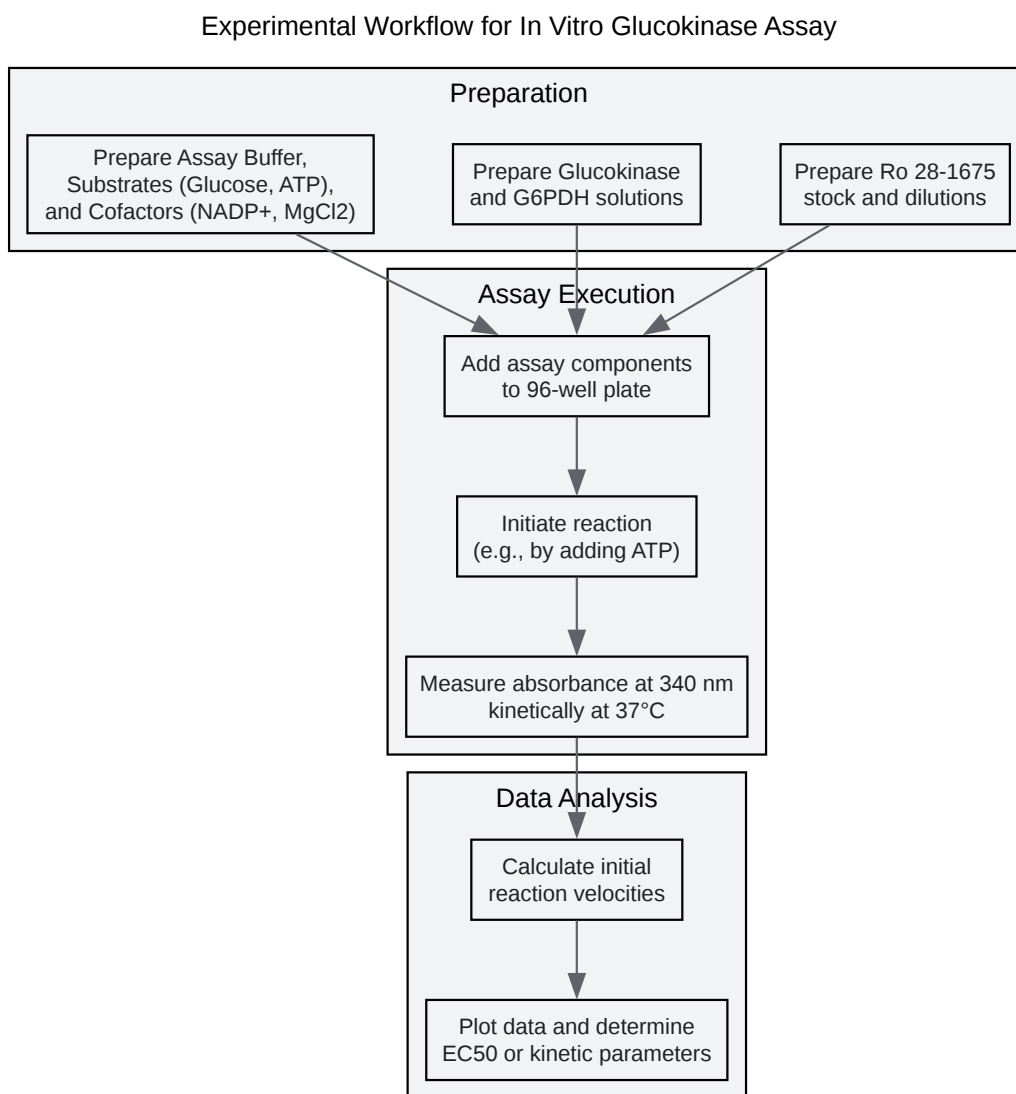
Protocol:

- Islet Preparation:
 - Isolate pancreatic islets using standard collagenase digestion methods.
 - Culture islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow recovery.
- Fura-2 AM Loading:
 - Incubate the islets in KRB buffer containing a low glucose concentration (e.g., 3 mM), Fura-2 AM (e.g., 1-5 μM), and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C.

- Wash the islets with fresh KRB buffer to remove excess dye.
- Calcium Imaging:
 - Transfer the loaded islets to a perfusion chamber on the stage of the fluorescence microscope.
 - Perfuse the islets with KRB buffer containing a low glucose concentration (e.g., 3 mM) to establish a baseline $[Ca^{2+}]_i$ level.
 - Switch the perfusion to KRB buffer containing the desired concentration of **Ro 28-1675** (e.g., 500 nM) in low glucose and record the changes in $[Ca^{2+}]_i$.
 - Alternatively, to observe the potentiation of glucose-stimulated calcium influx, perfuse with a sub-stimulatory glucose concentration in the presence and absence of **Ro 28-1675**.
- Data Acquisition and Analysis:
 - Acquire fluorescence images at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
 - Calculate the ratio of the fluorescence intensities (F_{340}/F_{380}), which is proportional to the intracellular calcium concentration.
 - Plot the F_{340}/F_{380} ratio over time to visualize the dynamic changes in $[Ca^{2+}]_i$ in response to **Ro 28-1675**.

Visualizations

Glucokinase Signaling Pathway in Pancreatic β -Cells[Click to download full resolution via product page](#)Caption: Glucokinase signaling pathway in pancreatic β -cells.



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Caption: Workflow for in vitro glucokinase activity assay.

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